molecular formula C12H11ClN2 B8709660 4-Chloro-2-cyclopropyl-3-methyl-1,8-naphthyridine

4-Chloro-2-cyclopropyl-3-methyl-1,8-naphthyridine

Cat. No.: B8709660
M. Wt: 218.68 g/mol
InChI Key: OOVAOAAMWPRPIW-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-3-methyl-1,8-naphthyridine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-3-methyl-1,8-naphthyridine

InChI

InChI=1S/C12H11ClN2/c1-7-10(13)9-3-2-6-14-12(9)15-11(7)8-4-5-8/h2-3,6,8H,4-5H2,1H3

InChI Key

OOVAOAAMWPRPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CC=C2)N=C1C3CC3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-dichloro-3-methyl-1,8-naphthyridine (210 mg, 0.986 mmol) in toluene (5 mL) was added dichloro 1,1′-bis(diphenylphosphino)-ferrocene palladium (II) (161 mg, 0.197 mmol), cyclopropylzinc bromide solution 0.5 m in THF (3.94 mL, 1.971 mmol). The reaction was heated at 100° C. for 2 h. After this time the reaction was cooled to rt and partitioned between EtOAc (60 mL) and water (20 mL). The separated organic layer was dried over MgSO4, filtered and evaporated in vacuo. Column chromatography (DCM/DCM:—MeOH:NH4OH (9:1:0.4), 1:0 to 7:3 as eluent) gave 4-chloro-2-cyclopropyl-3-methyl-1,8-naphthyridine. Mass Spectrum (ESI) m/e=219.2.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
161 mg
Type
catalyst
Reaction Step One

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